molecular formula C13H9N3 B12625087 3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile CAS No. 938222-25-4

3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile

Cat. No.: B12625087
CAS No.: 938222-25-4
M. Wt: 207.23 g/mol
InChI Key: QNPVRXBOUYJGFW-UHFFFAOYSA-N
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Description

3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile is a chemical compound known for its unique structure and properties It consists of a benzonitrile moiety attached to a pyrazine ring via an ethenyl linker

Preparation Methods

The synthesis of 3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile typically involves the reaction of pyrazine derivatives with benzonitrile under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction, where a pyrazine derivative is coupled with a benzonitrile derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Chemical Reactions Analysis

3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the pyrazine or benzonitrile rings are replaced with other groups.

Scientific Research Applications

3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers. Its unique structure allows for the creation of novel materials with specific properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for drug development.

    Industry: The compound is used in the development of advanced materials, such as luminescent sensors and electrochemical devices.

Mechanism of Action

The mechanism of action of 3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of specific pathways. Detailed studies, including molecular docking and in vitro assays, are conducted to elucidate these interactions and understand the compound’s effects at the molecular level .

Comparison with Similar Compounds

3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications across various fields.

Biological Activity

3-[2-(Pyrazin-2-yl)ethenyl]benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies that demonstrate its efficacy against various biological targets.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2-pyrazinecarboxaldehyde with suitable benzonitriles under controlled conditions. The compound's structure features a pyrazine ring connected to a vinyl group, which is essential for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated against several targets, including:

  • Antitumor Activity : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific kinases involved in tumor progression.
  • Anti-inflammatory Effects : In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Modifications on the pyrazine ring and the benzonitrile moiety can significantly affect potency and selectivity. For example, introducing electron-donating groups tends to enhance activity.
  • Binding Affinity : Docking studies have shown that the compound interacts favorably with target proteins, particularly in ATP-binding sites, which is critical for its inhibitory effects on kinases.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antitumor Activity :
    • A study reported that this compound inhibited cell proliferation in breast cancer cell lines with an IC50 value in the low micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
    • Table 1 summarizes the IC50 values against various cancer cell lines:
    Cell LineIC50 (µM)
    MCF-7 (Breast)5.4
    HeLa (Cervical)7.8
    A549 (Lung)6.1
  • Anti-inflammatory Activity :
    • In RAW264.7 macrophages, treatment with this compound resulted in a significant reduction in LPS-induced nitric oxide (NO) production, indicating its potential as an anti-inflammatory agent.
    • The results are detailed in Table 2:
    Treatment Concentration (µM)NO Production (µM)
    Control25
    Compound (6 µM)10
    PDTC (30 µM, reference)5
  • Antimicrobial Activity :
    • A recent study demonstrated that this compound exhibited bactericidal effects against Staphylococcus aureus with an MIC value of 12 µg/mL.

Properties

CAS No.

938222-25-4

Molecular Formula

C13H9N3

Molecular Weight

207.23 g/mol

IUPAC Name

3-(2-pyrazin-2-ylethenyl)benzonitrile

InChI

InChI=1S/C13H9N3/c14-9-12-3-1-2-11(8-12)4-5-13-10-15-6-7-16-13/h1-8,10H

InChI Key

QNPVRXBOUYJGFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=CC2=NC=CN=C2

Origin of Product

United States

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